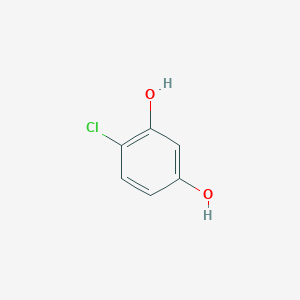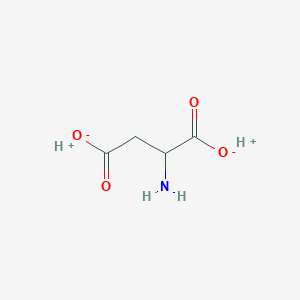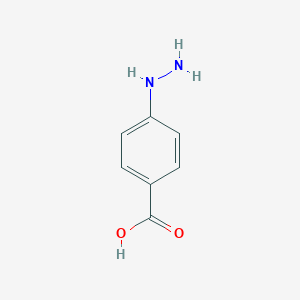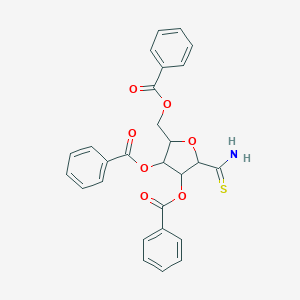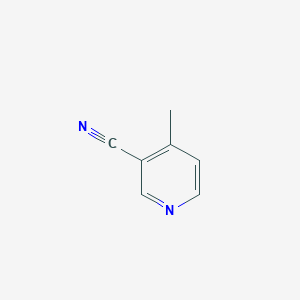
3-Cyano-5-methylhexanoic acid
Overview
Description
3-Cyano-5-methylhexanoic acid is an organic compound with the molecular formula C8H13NO2. It is a derivative of hexanoic acid, characterized by the presence of a cyano group (-CN) and a methyl group (-CH3) on the hexanoic acid backbone. This compound is a key intermediate in the synthesis of pregabalin, a medication used to treat neuropathic pain and epilepsy .
Mechanism of Action
Target of Action
3-Cyano-5-methylhexanoic acid, also known as (S)-3-Cyano-5-methylhexanoic Acid, is primarily targeted by a robust nitrilase from Arabis alpina (AaNIT) . This enzyme plays a crucial role in the hydrolysis of isobutylsuccinonitrile (IBSN) to (S)-3-cyano-5-methylhexanoic acid .
Mode of Action
The compound interacts with its target, the nitrilase, through a process known as hydrolysis . This interaction results in the conversion of a single nitrile group to a carboxyl group . The process is highly attractive due to its excellent enantioselectivity .
Biochemical Pathways
The biochemical pathway involved in the action of this compound is the nitrilase-mediated hydrolysis of isobutylsuccinonitrile (IBSN) . This pathway is significant as it leads to the production of (S)-3-cyano-5-methylhexanoic acid, a critical chiral intermediate of pregabalin .
Result of Action
The result of the compound’s action is the production of (S)-3-cyano-5-methylhexanoic acid . This compound is a critical chiral intermediate in the enantioselective preparation of α,β-unsaturated imides and α-Hydroxy Enones, as well as a reagent in the manufacturing of Pregabalin .
Action Environment
The environment can significantly influence the action, efficacy, and stability of this compound. For instance, the compound should be handled in a well-ventilated place, and contact with skin and eyes should be avoided . Furthermore, the formation of dust and aerosols should be prevented, and non-sparking tools should be used to prevent fire caused by electrostatic discharge steam .
Biochemical Analysis
Biochemical Properties
3-Cyano-5-methylhexanoic Acid plays a significant role in biochemical reactions. It interacts with enzymes such as nitrilase . The molecular modification of a regio- and stereo-specific nitrilase toward rac-ISBN to this compound has been successfully achieved .
Cellular Effects
As a derivative of Pregabalin, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with nitrilase . Two hotspots of Trp57 and Val134 were identified based on the classical binding free energy .
Temporal Effects in Laboratory Settings
It has been used successfully in the kinetic resolution of rac-ISBN to this compound .
Metabolic Pathways
This compound is involved in the metabolic pathways related to the synthesis of Pregabalin . It interacts with enzymes such as nitrilase .
Subcellular Localization
As a derivative of Pregabalin, it may have similar subcellular localization characteristics .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-cyano-5-methylhexanoic acid typically involves the hydrolysis of 2-isobutyl-succinonitrile using a regioselective nitrilase enzyme. This enzymatic process is preferred due to its high specificity and efficiency . The reaction conditions usually involve mild temperatures and neutral pH, making it an environmentally friendly method.
Industrial Production Methods: In industrial settings, the production of this compound is often carried out using a one-pot bienzymatic cascade reaction. This method employs a combination of nitrilase and amidase enzymes to achieve high yields and enantioselectivity . The process is scalable and suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 3-Cyano-5-methylhexanoic acid undergoes various chemical reactions, including:
Hydrolysis: The cyano group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The cyano group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Typically carried out using acidic or basic conditions.
Reduction: Commonly performed using hydrogen gas and a nickel catalyst.
Substitution: Often involves nucleophiles such as amines or alcohols.
Major Products Formed:
Hydrolysis: 3-Aminomethyl-5-methylhexanoic acid.
Reduction: 3-Aminomethyl-5-methylhexanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3-Cyano-5-methylhexanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions.
Comparison with Similar Compounds
3-Aminomethyl-5-methylhexanoic acid: A direct derivative formed by the reduction of 3-cyano-5-methylhexanoic acid.
Pregabalin: The final product synthesized from this compound, used as a medication for neuropathic pain and epilepsy.
Uniqueness: this compound is unique due to its role as a critical intermediate in the synthesis of pregabalin. Its specific structure allows for efficient conversion to pregabalin, making it an essential compound in pharmaceutical manufacturing .
Properties
IUPAC Name |
3-cyano-5-methylhexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-6(2)3-7(5-9)4-8(10)11/h6-7H,3-4H2,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGWZYUMZVZMKTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CC(=O)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details



















Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
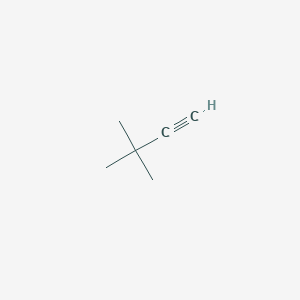
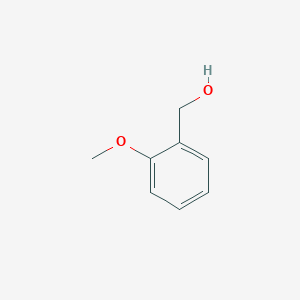
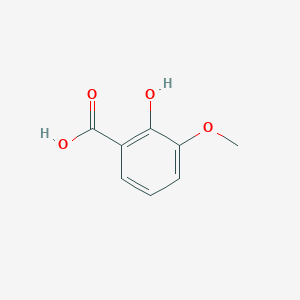

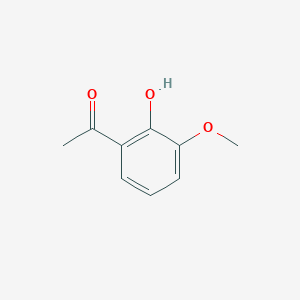
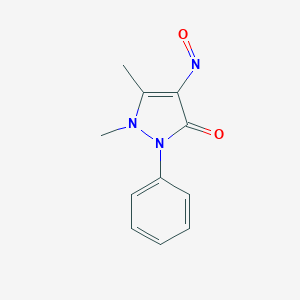

![[(9Z,19Z,21Z)-26-Bromo-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23,27,29-tetraoxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaen-13-yl] acetate](/img/structure/B43225.png)
